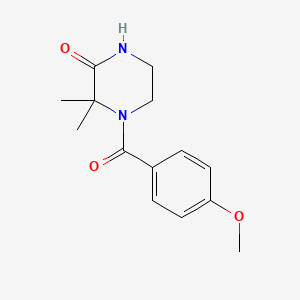

![molecular formula C14H16Cl2N2O3 B6497456 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 946281-91-0](/img/structure/B6497456.png)

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a chemical compound used in the synthesis of organic compounds, as well as in numerous scientific research studies. 2,4-D is a phenoxyacetic acid, a type of organic acid, and is one of the most widely used herbicides in the world. It is used to control broadleaf weeds and woody plants in a variety of crops, lawns, and other areas.

科学的研究の応用

2,4-D is a versatile compound that is used in a variety of scientific research studies. It is used in studies of plant physiology, ecology, and biochemistry, as well as in studies of insect physiology and biochemistry. It is also used as a pesticide in agricultural studies, and it can be used as a herbicide in studies of weed control.

作用機序

Target of Action

The compound “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one” is structurally similar to 2,4-Dichlorophenoxyacetic acid . 2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these weeds, leading to their death, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

The compound’s mode of action is likely similar to that of 2,4-Dichlorophenoxyacetic acid, given their structural similarity. It mimics natural auxin, a type of plant hormone, at the molecular level . This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death .

Biochemical Pathways

The compound affects the auxin signaling pathway in plants. Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

Result of Action

The primary result of the compound’s action is the death of targeted broadleaf weeds due to uncontrolled growth . This makes it a potentially effective herbicide for controlling unwanted vegetation in various settings, such as agricultural fields and lawns.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, 2,4-Dichlorophenoxyacetic acid, a structurally similar compound, decomposes in the presence of water and ultraviolet light . Therefore, environmental conditions such as moisture levels and sunlight exposure could potentially affect the action of “this compound”.

実験室実験の利点と制限

2,4-D has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a widely used herbicide and pesticide. It is also relatively stable and can be stored for long periods of time without decomposition. However, 2,4-D can be toxic to humans and other organisms, and it can cause environmental pollution if used improperly.

将来の方向性

There are numerous potential future directions for research involving 2,4-D. These include studies of the effects of 2,4-D on the environment, studies of the long-term effects of 2,4-D on plants and animals, studies of the potential for 2,4-D to cause mutations, and studies of the potential for 2,4-D to act as an endocrine disruptor. Additionally, research into the use of 2,4-D as a biopesticide or herbicide in organic farming systems could provide valuable insights into the potential benefits and risks associated with its use.

合成法

2,4-D is synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol and acetic acid, the reaction of 2,4-dichlorophenol and ethyl acetate, the reaction of 2,4-dichlorophenol and sodium acetate, and the reaction of 2,4-dichlorophenol and sodium ethoxide. The most common method is the reaction of 2,4-dichlorophenol and acetic acid, which produces a product with a purity of approximately 95%.

特性

IUPAC Name |

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRIXPQRPMPQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)

![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)

![2-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B6497471.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497479.png)

![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497481.png)